molecular formula C20H28ClNO3S B2679146 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1797247-94-9

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2679146
CAS No.: 1797247-94-9
M. Wt: 397.96
InChI Key: UMDIMIBLZFJYEU-UHFFFAOYSA-N
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Description

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a tert-butylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acid chloride.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the cyclopentyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The tert-butylsulfonyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-phenylcyclopentyl)methanone
  • (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-methylphenyl)cyclopentyl)methanone

Uniqueness

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is unique due to the presence of the chlorophenyl group, which can participate in additional interactions such as halogen bonding. This feature can enhance the compound’s biological activity and selectivity compared to its analogs.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-[1-(4-chlorophenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3S/c1-19(2,3)26(24,25)17-10-13-22(14-17)18(23)20(11-4-5-12-20)15-6-8-16(21)9-7-15/h6-9,17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDIMIBLZFJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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